![molecular formula C21H24O2S2 B14494939 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane CAS No. 65480-49-1](/img/structure/B14494939.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is a complex organic compound characterized by the presence of dithiane and dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require the use of solvents such as toluene and purification steps like distillation and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane and dioxolane rings can participate in various chemical reactions, influencing the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and makes it a versatile compound in various fields of research.
Properties
CAS No. |
65480-49-1 |
|---|---|
Molecular Formula |
C21H24O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-(1,3-dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C21H24O2S2/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)23-18(22-20)12-13-19-24-14-7-15-25-19/h1-6,8-11,18-21H,7,12-15H2 |
InChI Key |
TVHILVXEVBQJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCC2OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


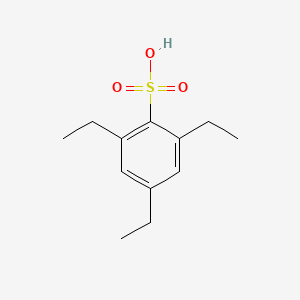
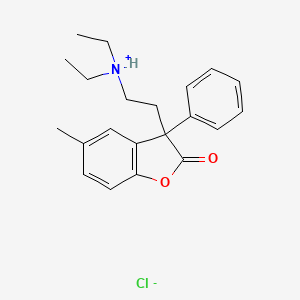
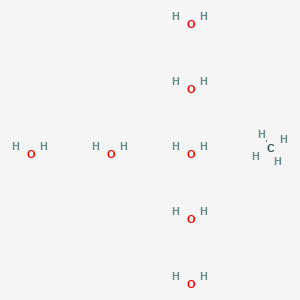
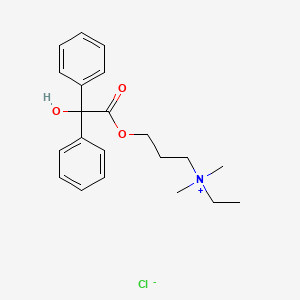
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
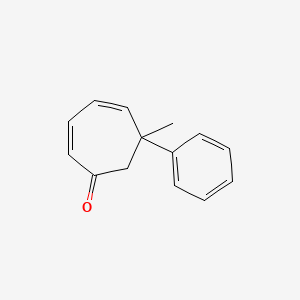

![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

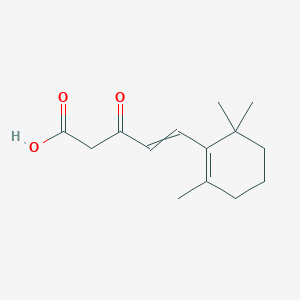

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
